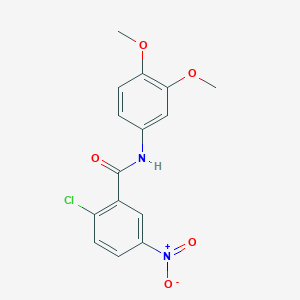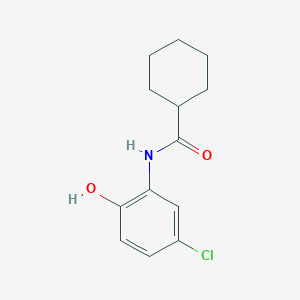
3-(2-isopropoxyphenyl)-2-(phenylsulfonyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-isopropoxyphenyl)-2-(phenylsulfonyl)acrylonitrile, also known as ISA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of acrylonitrile derivatives and has been found to possess a range of interesting properties that make it a promising candidate for various research purposes. In
Wissenschaftliche Forschungsanwendungen
3-(2-isopropoxyphenyl)-2-(phenylsulfonyl)acrylonitrile has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for detecting protein-protein interactions. 3-(2-isopropoxyphenyl)-2-(phenylsulfonyl)acrylonitrile has been found to bind specifically to the SH3 domain of proteins, which is a crucial component of many signaling pathways in cells. By attaching a fluorescent tag to 3-(2-isopropoxyphenyl)-2-(phenylsulfonyl)acrylonitrile, researchers can track the interactions between SH3 domain-containing proteins and their binding partners in real-time.
Another potential application of 3-(2-isopropoxyphenyl)-2-(phenylsulfonyl)acrylonitrile is in the development of new drugs for the treatment of cancer. Studies have shown that 3-(2-isopropoxyphenyl)-2-(phenylsulfonyl)acrylonitrile can inhibit the activity of a key enzyme involved in cancer cell proliferation, making it a promising target for drug development. Additionally, 3-(2-isopropoxyphenyl)-2-(phenylsulfonyl)acrylonitrile has been found to possess anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
Wirkmechanismus
The mechanism of action of 3-(2-isopropoxyphenyl)-2-(phenylsulfonyl)acrylonitrile is not fully understood, but it is believed to involve the binding of the compound to specific proteins or enzymes in cells. For example, in the case of its anti-cancer activity, 3-(2-isopropoxyphenyl)-2-(phenylsulfonyl)acrylonitrile has been found to inhibit the activity of the enzyme farnesyltransferase, which is involved in the production of proteins that promote cancer cell growth. By blocking this enzyme, 3-(2-isopropoxyphenyl)-2-(phenylsulfonyl)acrylonitrile can prevent the proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-isopropoxyphenyl)-2-(phenylsulfonyl)acrylonitrile can have a range of biochemical and physiological effects depending on the specific application. For example, in the case of its use as a fluorescent probe, 3-(2-isopropoxyphenyl)-2-(phenylsulfonyl)acrylonitrile has been found to bind specifically to SH3 domain-containing proteins without interfering with their normal function. In the case of its anti-inflammatory activity, 3-(2-isopropoxyphenyl)-2-(phenylsulfonyl)acrylonitrile has been found to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(2-isopropoxyphenyl)-2-(phenylsulfonyl)acrylonitrile for lab experiments is its high specificity for certain proteins or enzymes. This allows researchers to study specific signaling pathways or cellular processes with a high degree of precision. Additionally, the fluorescent properties of 3-(2-isopropoxyphenyl)-2-(phenylsulfonyl)acrylonitrile make it easy to track protein-protein interactions in real-time.
However, there are also some limitations to the use of 3-(2-isopropoxyphenyl)-2-(phenylsulfonyl)acrylonitrile in lab experiments. For example, the compound can be difficult to synthesize in large quantities, which can limit its availability for research purposes. Additionally, 3-(2-isopropoxyphenyl)-2-(phenylsulfonyl)acrylonitrile may not be suitable for all applications, and researchers must carefully consider its properties and limitations before using it in their experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 3-(2-isopropoxyphenyl)-2-(phenylsulfonyl)acrylonitrile. One area of interest is the development of new fluorescent probes based on the structure of 3-(2-isopropoxyphenyl)-2-(phenylsulfonyl)acrylonitrile. By modifying the compound in various ways, researchers may be able to create probes with improved properties or specificity for different proteins or enzymes.
Another potential direction for research is the development of new drugs based on the structure of 3-(2-isopropoxyphenyl)-2-(phenylsulfonyl)acrylonitrile. By studying the mechanism of action of the compound in more detail, researchers may be able to identify new targets for drug development and design compounds with improved efficacy and safety profiles.
In conclusion, 3-(2-isopropoxyphenyl)-2-(phenylsulfonyl)acrylonitrile is a promising compound for scientific research with a range of potential applications. Its high specificity and fluorescent properties make it a valuable tool for studying protein-protein interactions and cellular processes, and its anti-cancer and anti-inflammatory properties make it a promising target for drug development. While there are some limitations to the use of 3-(2-isopropoxyphenyl)-2-(phenylsulfonyl)acrylonitrile in lab experiments, its potential for future research is vast and exciting.
Synthesemethoden
The synthesis of 3-(2-isopropoxyphenyl)-2-(phenylsulfonyl)acrylonitrile involves the reaction of 2-isopropoxyphenylboronic acid with phenylsulfonyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acrylonitrile and a palladium catalyst to yield the final product, 3-(2-isopropoxyphenyl)-2-(phenylsulfonyl)acrylonitrile. This method has been found to be efficient and reliable, and the purity of the product can be easily controlled.
Eigenschaften
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(2-propan-2-yloxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-14(2)22-18-11-7-6-8-15(18)12-17(13-19)23(20,21)16-9-4-3-5-10-16/h3-12,14H,1-2H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARHPRHTJJOLQE-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=C(C#N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC=C1/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(phenylsulfonyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-bromo-4-(2-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)-6-ethoxyphenoxy]acetamide](/img/structure/B5720327.png)
![4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B5720329.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-methyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5720343.png)
![1-phenyl-N-{[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5720348.png)


![N'-[(3-cyclopentylpropanoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5720377.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5720382.png)
![1-{2-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5720396.png)
![1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5720400.png)